molecular formula C11H16O4 B3028157 3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1638765-30-6

3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B3028157
CAS RN: 1638765-30-6
M. Wt: 212.24
InChI Key: GWMJQGGVPOMUAO-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that is structurally related to bicyclo[1.1.1]pentane derivatives. These compounds are of interest in the field of organic chemistry due to their unique molecular structures and potential applications in drug design as bioisosteres for arenes and tert-butyl groups .

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentane derivatives has been explored in various studies. For instance, a method for synthesizing α-quaternary bicyclo[1.1.1]pentanes has been reported, which involves organophotoredox and hydrogen atom transfer catalysis. This process generates α-keto radicals that add efficiently to [1.1.1]propellane, leading to the formation of bicyclo[1.1.1]pentane products that can be further transformed into a variety of derivatives . Additionally, a scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, has been described, highlighting the importance of controlling stereoselectivity during the cyclopropanation step .

Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentane derivatives has been calculated using theoretical levels such as HF/6-31G* and MP2/6-31G*. These calculations have provided insights into the stability and formation of various ionic species derived from bicyclo[1.1.1]pentane, including cations, anions, and radical species . The unique structure of bicyclo[1.1.1]pentane confers stability and reactivity that differ significantly from other small ring compounds like cyclopropane and bicyclo[1.1.0]butane.

Chemical Reactions Analysis

The reactivity of bicyclo[1.1.1]pentane derivatives has been studied in various chemical reactions. For example, the decarboxylation of 1-bicyclo[1.1.1]pentanecarboxylate anion was found not to afford the expected 1-bicyclo[1.1.1]pentyl anion but instead led to a ring-opening isomerization . Furthermore, cyclohexa-1,4-dienes with a tert-butyl group at C3 have been used as isobutane equivalents in transfer hydro-tert-butylation reactions catalyzed by tris(pentafluorophenyl)borane, demonstrating the versatility of tert-butyl-substituted compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[1.1.1]pentane derivatives have been characterized through experimental and computational methods. The acidity and C-H bond dissociation energy of 1-tert-butylbicyclo[1.1.1]pentane have been determined, revealing that the bridgehead C-H bond energy is exceptionally strong, comparable to that of alkenes or aromatic compounds. This high bond energy is attributed to the hybridization of the carbon atoms involved . These properties are crucial for understanding the stability and reactivity of these compounds in various chemical contexts.

Scientific Research Applications

Synthesis and Chemical Reactions

Bicyclo[1.1.1]pentanes (BCPs), including derivatives like 3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, have garnered significant interest in synthetic chemistry due to their unique structural properties. These compounds have been effectively used as bioisosteres for aromatic rings, tert-butyl groups, and alkynes in various chemical syntheses. For instance, Hughes et al. (2019) reported a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, which allows the incorporation of several pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019). Additionally, the synthesis of α-quaternary BCPs using organophotoredox and hydrogen atom transfer catalysis as reported by Nugent et al. (2021) highlights the versatility of BCP derivatives in synthesizing complex molecular structures (Nugent et al., 2021).

Pharmaceutical Applications

In the pharmaceutical sector, BCPs play a crucial role as bioisosteres in drug design, offering benefits like high passive permeability, high water solubility, and improved metabolic stability. For instance, Li et al. (2022) developed a method for radical acylation of [1.1.1]propellane with aldehydes, providing access to bicyclo[1.1.1]pentane ketones, which are valuable for drug discovery (Li et al., 2022). The synthesis of enantioenriched α-chiral BCPs by Wong et al. (2019) is another example, where they applied their chemistry to the synthesis of BCP analogues of phenylglycine and tarenflurbil, demonstrating the potential of BCP derivatives in medicinal chemistry (Wong et al., 2019).

Innovative Synthetic Methods

Recent advancements in the synthetic chemistry of BCPs have been notable. Kanazawa et al. (2018) reviewed these advances, particularly focusing on radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives. This showcases the innovative approaches being developed to functionalize BCPs for diverse applications (Kanazawa & Uchiyama, 2018).

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-9(2,3)15-8(14)11-4-10(5-11,6-11)7(12)13/h4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMJQGGVPOMUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148883
Record name Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638765-30-6
Record name Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638765-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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